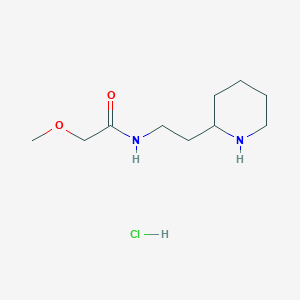
3-Hydroxy-4-methoxybenzoyl chloride
Descripción general
Descripción
3-Hydroxy-4-methoxybenzoyl chloride is a reactive acylating agent that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease, and in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition .
Synthesis Analysis
The synthesis of 3-Hydroxy-4-methoxybenzoyl chloride involves the use of power ultrasound which facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-4-methoxybenzoyl chloride is C8H7ClO3 . The InChI representation isInChI=1S/C8H7ClO3/c1-12-7-3-2-5 (8 (9)11)4-6 (7)10/h2-4,10H,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-4-methoxybenzoyl chloride is 186.59 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
1. Synthesis of Benzamides
- Application Summary : Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological and potential drug industries . They are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions . The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
2. Synthesis of Gefitinib
- Application Summary : Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients . It is synthesized starting from methyl 3-hydroxy-4-methoxybenzoate .
- Methods of Application : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions . The intermediates and target molecule are characterized by 1H-NMR, 13C-NMR, MS and the purities of all these compounds are determined by HPLC .
- Results or Outcomes : This novel synthetic route produced overall yields as high as 37.4% .
3. Antibacterial Activities
- Application Summary : Benzamides synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid have been found to exhibit antibacterial activity . These compounds have been tested for their in vitro growth inhibitory activity against different bacteria .
- Methods of Application : The synthesized benzamides are tested against various bacterial strains. The antibacterial activity is determined by measuring the zone of inhibition .
- Results or Outcomes : The new compounds were determined to have in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
4. Industrial Applications
- Application Summary : Amide compounds, including benzamides, are widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Methods of Application : The specific methods of application vary depending on the industry. For example, in the plastic industry, amides can be used as plasticizers .
- Results or Outcomes : The use of amides in these industries has led to improved product performance and efficiency .
5. Synthesis of Pyrazole Derivatives
- Application Summary : 1,3-diketones synthesized from 4-methoxybenzoyl chloride can be used in one-pot synthesis of various pyrazole derivatives . Pyrazole derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities .
- Methods of Application : The synthesis involves the reaction of 1,3-diketones with hydrazine to form pyrazole derivatives .
- Results or Outcomes : The synthesized pyrazole derivatives can be used in the total synthesis of bioactive compounds like echinoside A and salinosporamide A .
6. Visible-Light Photocatalysis
- Application Summary : 4-Methoxybenzoyl chloride can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds .
- Methods of Application : The process involves the reaction of 4-methoxybenzoyl chloride under visible light to generate radicals, which then participate in various reactions to form heterocyclic compounds .
- Results or Outcomes : This method has been used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes .
Direcciones Futuras
In the future, 3-Hydroxy-4-methoxybenzoyl chloride could be used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . It could also be used in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition .
Propiedades
IUPAC Name |
3-hydroxy-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYDWNPEMRNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664711 | |
| Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methoxybenzoyl chloride | |
CAS RN |
289896-68-0 | |
| Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)

![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)

